molecular formula C11H16N2O3 B4841680 1-[(5-nitrofuran-2-yl)methyl]azepane

1-[(5-nitrofuran-2-yl)methyl]azepane

Cat. No.: B4841680
M. Wt: 224.26 g/mol
InChI Key: IGVINFPATHNRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Nitrofuran-2-yl)methyl]azepane is a chemical compound that features a nitrofuran moiety attached to an azepane ring The nitrofuran group is known for its biological activity, particularly its antimicrobial properties

Preparation Methods

The synthesis of 1-[(5-nitrofuran-2-yl)methyl]azepane typically involves the reaction of 5-nitrofuraldehyde with azepane in the presence of a suitable catalyst. One common method includes the use of acetic acid as a catalyst in a solvent such as dichloromethane (DCM). The reaction proceeds under reflux conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(5-Nitrofuran-2-yl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Reagents such as alkyl halides and nucleophiles like amines can be used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

1-[(5-Nitrofuran-2-yl)methyl]azepane has several applications in scientific research:

Mechanism of Action

The biological activity of 1-[(5-nitrofuran-2-yl)methyl]azepane is primarily due to the nitrofuran moiety. Upon entering bacterial cells, the compound is reduced by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, RNA, and proteins, leading to cell death . The compound’s ability to target multiple cellular components makes it less prone to resistance development compared to other antibiotics .

Comparison with Similar Compounds

1-[(5-Nitrofuran-2-yl)methyl]azepane can be compared to other nitrofuran derivatives such as:

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-13(15)11-6-5-10(16-11)9-12-7-3-1-2-4-8-12/h5-6H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVINFPATHNRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-nitrofuran-2-yl)methyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(5-nitrofuran-2-yl)methyl]azepane
Reactant of Route 3
Reactant of Route 3
1-[(5-nitrofuran-2-yl)methyl]azepane
Reactant of Route 4
Reactant of Route 4
1-[(5-nitrofuran-2-yl)methyl]azepane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(5-nitrofuran-2-yl)methyl]azepane
Reactant of Route 6
Reactant of Route 6
1-[(5-nitrofuran-2-yl)methyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.